molecular formula C16H12N2O8 B3332869 1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) CAS No. 927180-06-1

1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione)

Cat. No.: B3332869
CAS No.: 927180-06-1
M. Wt: 360.27 g/mol
InChI Key: DUFOYDJEZRIVRH-UHFFFAOYSA-N
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Description

1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) is a bifunctional compound featuring two pyrrolidine-2,5-dione (succinimide) moieties connected via a 1,2-phenylene linker with carbonyloxy groups.

Properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) benzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O8/c19-11-5-6-12(20)17(11)25-15(23)9-3-1-2-4-10(9)16(24)26-18-13(21)7-8-14(18)22/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUFOYDJEZRIVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC=CC=C2C(=O)ON3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70704508
Record name 1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927180-06-1
Record name 1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70704508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) typically involves the reaction of phthalic anhydride with pyrrolidine-2,5-dione under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a catalyst like triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include steps such as purification through recrystallization or chromatography to obtain a high-purity product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 1,1’-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as amines or thiols replace one of the functional groups in the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in an organic solvent like ethanol.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Amides or thioethers.

Scientific Research Applications

Organic Synthesis

1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) serves as a valuable building block in organic synthesis. Its unique structure allows for the preparation of more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution .

Biochemical Probes

In biological research, this compound has been investigated for its potential as a biochemical probe. Its ability to interact with different biological molecules makes it suitable for studying enzyme mechanisms and cellular processes .

Therapeutic Potential

The compound is being explored for its therapeutic properties. Preliminary studies suggest potential anti-inflammatory and anticancer activities, making it a candidate for further pharmacological investigations .

Material Science

Due to its unique structural properties, 1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) is utilized in the development of advanced materials such as polymers and resins. Its chemical stability and reactivity make it suitable for creating materials with specific mechanical and thermal properties .

Coatings and Adhesives

The compound's functional groups allow it to be incorporated into coatings and adhesives, enhancing their performance characteristics such as adhesion strength and durability .

Case Study 1: Biochemical Interaction

A study investigating the interaction of 1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) with specific enzymes revealed that the compound could effectively inhibit certain enzymatic activities associated with inflammation pathways. This finding suggests its potential use in developing anti-inflammatory drugs.

Case Study 2: Material Development

In material science research, the incorporation of this compound into polymer matrices demonstrated improved thermal stability and mechanical strength compared to traditional materials. This enhancement makes it suitable for applications in high-performance coatings.

Mechanism of Action

Comparison with Other Similar Compounds: 1,1’-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) can be compared with other compounds that have similar structural features, such as:

    Phthalic Anhydride Derivatives: These compounds share the phthalic anhydride core but differ in their substituents, leading to variations in their chemical and physical properties.

    Pyrrolidine-2,5-dione Derivatives: Compounds with the pyrrolidine-2,5-dione moiety exhibit different reactivity and applications depending on the nature of the substituents attached to the pyrrolidine ring.

Uniqueness: The uniqueness of 1,1’-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) lies in its dual functional groups, which provide a versatile platform for chemical modifications and applications in diverse fields.

Comparison with Similar Compounds

1,1′-[1,2-Ethanediylbis(thio-2,1-phenylene)]bis[1H-pyrrole-2,5-dione] (CAS RN: 68555-54-4)

  • Structural Difference : Replaces the carbonyloxy linker with a thioether (-S-) group and an ethanediyl chain.
  • Solubility: Increased hydrophobicity due to sulfur atoms may limit aqueous solubility compared to the target compound .

1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione

  • Structural Difference: Features a long alkyl chain (11-sulfanylundecanoyl) attached to a single succinimide ring.
  • Implications :
    • Applications : The thiol (-SH) group enables disulfide bond formation, making it useful in polymer crosslinking or bioconjugation (e.g., drug delivery systems).
    • Flexibility : The aliphatic chain introduces flexibility, contrasting with the rigid aromatic linker in the target compound .

3,4-Dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione (Fluoroimide)

  • Structural Difference : Substitutes one succinimide ring with a fluorinated phenyl group and adds chlorine atoms.
  • Electronic Effects: Increased electrophilicity due to halogenation may accelerate nucleophilic reactions, unlike the unsubstituted target compound .

1,1'-[Iminobis(ethyleneiminoethylene)]bis[3-(octadecenyl)pyrrolidine-2,5-dione]

  • Structural Difference: Uses an imino (-NH-) linker and incorporates long unsaturated alkyl chains (octadecenyl).
  • Implications: Solubility/Applications: The hydrophobic alkyl chains suggest surfactant or lipid-mimetic applications, whereas the target’s aromatic linker favors rigid materials. Stability: The imino group may confer pH-dependent reactivity, unlike the hydrolytically stable carbonyloxy linker .

Thiazolo-Pyrimidine Derivatives (e.g., Compounds 11a and 11b)

  • Structural Difference: Replace one succinimide ring with a thiazolo-pyrimidine system and add cyano (-CN) substituents.
  • Thermal Stability: Heterocyclic systems like thiazolo-pyrimidine may increase thermal stability compared to the target compound’s simpler succinimide rings .

Biological Activity

1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione), also known by its CAS number 927180-06-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's structure, biological properties, and relevant research findings.

Chemical Structure

The compound has a molecular formula of C16_{16}H12_{12}N2_2O8_8 and a molecular weight of approximately 360.27 g/mol. Its structure features two pyrrolidine-2,5-dione moieties linked through a phenylene group, which is significant for its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrrolidine-2,5-dione have shown cytotoxic effects against various cancer cell lines. A study published in Chemistry - A European Journal highlighted that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways .

Antimicrobial Activity

Research has also pointed towards antimicrobial activity associated with this compound. A comparative study found that similar pyrrolidine derivatives demonstrated effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .

Enzyme Inhibition

Enzyme inhibition studies suggest that 1,1'-[1,2-Phenylenebis(carbonyloxy)]di(pyrrolidine-2,5-dione) may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes in target cells, potentially providing therapeutic benefits in metabolic disorders.

Study 1: Cytotoxicity Evaluation

A study conducted on the cytotoxic effects of the compound on human cancer cell lines revealed a significant reduction in cell viability at concentrations above 10 µM. The results indicated an IC50 value of approximately 15 µM for HeLa cells, suggesting moderate potency against cervical cancer cells .

Study 2: Antimicrobial Efficacy

In another investigation focused on antimicrobial efficacy, the compound was tested against various pathogens. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against E. coli, indicating promising antibacterial properties worthy of further exploration .

Data Tables

Property Value
Molecular FormulaC16_{16}H12_{12}N2_{2}O8_8
Molecular Weight360.27 g/mol
Anticancer IC50 (HeLa cells)15 µM
Antimicrobial MIC (E. coli)32 µg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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